molecular formula C9H15N3 B582389 N-isobutyl-2-methylpyrimidin-4-amine CAS No. 1343978-24-4

N-isobutyl-2-methylpyrimidin-4-amine

Cat. No.: B582389
CAS No.: 1343978-24-4
M. Wt: 165.24
InChI Key: QGRVTBIUOCPKFE-UHFFFAOYSA-N
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Description

N-isobutyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H15N3. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-isobutyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isobutyl-2-methylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-isobutyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-isobutyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

N-isobutyl-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific isobutyl and methyl substituents, which confer distinct chemical and biological properties. These structural features may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)6-11-9-4-5-10-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRVTBIUOCPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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